Clocoumarol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

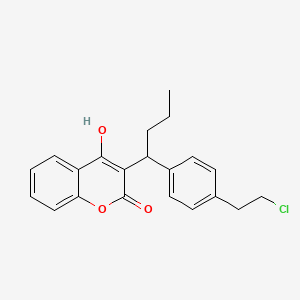

3-[1-[4-(2-chloroethyl)phenyl]butyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO3/c1-2-5-16(15-10-8-14(9-11-15)12-13-22)19-20(23)17-6-3-4-7-18(17)25-21(19)24/h3-4,6-11,16,23H,2,5,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBSDNCEYSPGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)CCCl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957242 | |

| Record name | 3-{1-[4-(2-Chloroethyl)phenyl]butyl}-2-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35838-63-2 | |

| Record name | 3-[1-[4-(2-Chloroethyl)phenyl]butyl]-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35838-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocoumarol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-[4-(2-Chloroethyl)phenyl]butyl}-2-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clocoumarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCOUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9K14Z7S3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modifications of Clocoumarol and Its Analogues

Established synthetic routes and methodologies for Clocoumarol

This compound, chemically known as 3-[1-[p-(2-chloroethyl)phenyl]butyl]-4-hydroxycoumarin, belongs to the class of 4-hydroxycoumarin (B602359) derivatives, which are renowned for their anticoagulant properties. The synthesis of this compound and related compounds generally relies on well-established reactions involving the 4-hydroxycoumarin scaffold.

The most common and versatile method for creating the C3-substituted side chain characteristic of this compound is the Michael addition reaction . This involves the condensation of 4-hydroxycoumarin with a suitable α,β-unsaturated ketone. For this compound, the required precursor would be a benzylideneacetone (B49655) derivative, specifically 1-(4-(2-chloroethyl)phenyl)pent-1-en-3-one. The nucleophilic C3 of the 4-hydroxycoumarin tautomer attacks the β-carbon of the unsaturated ketone, leading to the formation of the desired carbon-carbon bond. This method is widely used for synthesizing other coumarin-based anticoagulants like Warfarin (B611796) and Acenocoumarol (B605123). philarchive.orgnih.gov

The synthesis of the core 4-hydroxycoumarin structure itself can be achieved through several classic organic reactions:

Pechmann Condensation : This method involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. rsc.org

Perkin and Knoevenagel Condensations : These reactions provide routes to the coumarin (B35378) ring system from salicylaldehydes and other precursors. researchgate.neteurekalert.org

Boyd-Robertson Reaction : This involves the condensation of an o-hydroxyacetophenone with ethyl carbonate in the presence of a strong base like metallic sodium. ias.ac.in

Condensation of o-Acetoxybenzoyl chlorides : Reaction with esters like malonic or cyanoacetic ester, followed by hydrolysis and decarboxylation, also yields 4-hydroxycoumarins. ias.ac.insciepub.com

A key intermediate in some synthetic pathways is (2-Chloroethyl)benzene, which serves as a starting material for constructing the substituted phenylbutyl side chain of this compound.

Exploration of stereoselective synthesis approaches for this compound enantiomers

This compound possesses a stereocenter at the benzylic carbon of the 3-position substituent, meaning it can exist as two enantiomers, (R)-Clocoumarol and (S)-Clocoumarol. The biological activity of chiral coumarin anticoagulants is often stereospecific, with one enantiomer typically being more potent or having a different metabolic profile than the other. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of significant interest.

While specific studies on the asymmetric synthesis of this compound are not extensively documented, the strategies developed for analogous compounds like Warfarin and Coumachlor are directly applicable. rsc.org The primary approach is the asymmetric Michael addition of 4-hydroxycoumarin to the corresponding α,β-unsaturated ketone, facilitated by a chiral catalyst.

Prominent methods include:

Organocatalysis : Chiral amines and their derivatives have proven effective in catalyzing this transformation with high enantioselectivity. nih.gov

Imidazolidinone catalysts , pioneered by Jørgensen, were among the first successful organocatalysts for the asymmetric synthesis of Warfarin. philarchive.org

Chiral primary diamines , such as C2-symmetric squaramide-based N,N′-bis(2-amino-1,2-diphenylethyl)squaramides, have been designed to activate both the enone (via iminium ion formation) and the 4-hydroxycoumarin (via hydrogen bonding), leading to high yields and excellent enantiomeric excesses (up to 96% ee) for Warfarin and its analogues. philarchive.orgrsc.org

Hetero-Diels-Alder Approach : A two-step protocol involving a tandem Knoevenagel-hetero-Diels-Alder reaction has been developed for the synthesis of chiral non-racemic coumarin anticoagulants. researchgate.net

These methodologies provide a robust framework for the targeted synthesis of the individual (R) and (S) enantiomers of this compound, allowing for a more detailed investigation of their specific pharmacological properties.

Application of green chemistry principles in this compound synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. These principles have been successfully applied to the synthesis of coumarin derivatives, including anticoagulants. researchgate.neteurekalert.org

Key green strategies applicable to this compound synthesis include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives. Water has been used as a medium for the asymmetric synthesis of Warfarin and Coumachlor, yielding high enantioselectivity. rsc.org

Alternative Energy Sources : Microwave irradiation and ultrasound assistance have been employed to accelerate coumarin synthesis via Knoevenagel and Pechmann condensations, often leading to shorter reaction times and higher yields. kjscollege.comnih.gov

Solvent-Free Reactions : Performing reactions under solvent-free conditions, such as through mechanochemical methods like ball milling, represents a significant green advancement. rsc.org The Pechmann condensation has been successfully carried out using this technique at ambient temperature. rsc.org

Organocatalysis : The use of metal-free organocatalysts, as described in the stereoselective synthesis section, is inherently a green approach as it avoids the use of potentially toxic and expensive metal catalysts. nih.govrsc.org These catalysts can often be recovered and reused. rsc.org

The following table summarizes some green chemistry approaches used for synthesizing coumarin derivatives.

| Green Approach | Reaction Type | Advantages | Reference |

| Aqueous Medium | Asymmetric Michael Addition | Environmentally benign, catalyst recyclable, avoids byproducts. | rsc.org |

| Microwave Irradiation | Knoevenagel Condensation | Faster reaction, solvent-free option available. | kjscollege.com |

| Mechanochemistry | Pechmann Condensation | Solvent-free, ambient temperature, high yields, easy purification. | rsc.org |

| Deep Eutectic Solvents | Knoevenagel Condensation | Solvent acts as catalyst, high yields. | nih.gov |

Derivatization strategies and scaffold modification of the coumarin core

The coumarin ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.gov The 4-hydroxycoumarin core, in particular, serves as a versatile template for developing a wide range of bioactive molecules. mdpi.com Derivatization strategies focus on modifying the core structure to enhance desired activities or introduce new ones.

Design and synthesis of novel this compound analogues

The design of novel analogues of this compound can be approached by modifying either the C3-substituent or other positions on the coumarin ring. The goal is to improve potency, selectivity, or pharmacokinetic properties.

Modification of the C3-Substituent : This is a common strategy for tuning anticoagulant activity. Analogues can be created by:

Altering the length or branching of the alkyl chain.

Replacing the p-(2-chloroethyl)phenyl group with other substituted aromatic or heterocyclic rings.

Introducing different functional groups to probe interactions with the target enzyme, vitamin K epoxide reductase (VKOR).

Modification of the Coumarin Ring : Substituents can be introduced onto the benzoyl portion of the coumarin nucleus to alter electronic properties and solubility. For example, introducing a chlorine atom at the para-position of the aromatic ring in related compounds has been shown to result in potent anticoagulant activity. mdpi.com

Hybrid Molecules : A more advanced strategy involves linking the coumarin scaffold to other pharmacologically active moieties. For instance, novel 3-substituted-4-hydroxycoumarins have been synthesized containing 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings, which were evaluated for anticancer activity. researchgate.net

Impact of structural modifications on observed biological activities

The biological activity of 4-hydroxycoumarin derivatives is highly dependent on their structure. The key structural requirements for anticoagulant activity are an intact 4-hydroxycoumarin moiety (which must be deprotonated for activity) and a lipophilic substituent at the C3 position. conicet.gov.arnih.gov

The C3-Substituent : The nature of this substituent is critical for modulating the potency of VKOR inhibition. Studies on Warfarin derivatives have shown that a linear isoprenyl side chain leads to significantly more potent inhibition compared to the cyclical substituent found in Warfarin itself. nih.govull.es This suggests that analogues of this compound with more flexible or linear side chains could exhibit enhanced activity.

The 4-Hydroxy Group : This group is essential for activity. Its deprotonation is required for the molecule to bind to the active site of VKOR. conicet.gov.arnih.gov Replacing it, for example with a 4-chloro group, can provide valuable molecular probes but typically abrogates the anticoagulant effect.

Substituents on the Benzene (B151609) Ring : Adding substituents to the coumarin's benzene ring can influence activity. For example, some dicoumarols with nitro and trifluoromethyl substituents have shown high antiviral activity, demonstrating that modifications can lead to different biological profiles. chula.ac.th

The following table highlights key structure-activity relationships for 4-hydroxycoumarin anticoagulants.

| Structural Feature | Impact on Anticoagulant Activity | Reference |

| 4-Hydroxy Group | Essential for activity; must be deprotonated. | conicet.gov.arnih.gov |

| C3-Substituent | Modulates potency; lipophilicity and shape are critical. | nih.govull.es |

| Linear vs. Cyclical Side Chain | Linear isoprenyl side chains can be more potent than cyclical ones. | nih.govull.es |

| Substituents on Phenyl Ring | A para-chloro substituent can enhance potency. | mdpi.com |

Prodrug design strategies based on this compound for modulated preclinical delivery

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. pharmacologycanada.org This strategy is used to overcome issues such as poor solubility, instability, rapid metabolism, or to achieve targeted delivery. nih.gov

For this compound, a key target for prodrug modification is the acidic 4-hydroxyl group. This group is essential for biological activity but also provides a convenient handle for chemical modification.

Ester Prodrugs : The 4-hydroxyl group can be esterified to create a prodrug. This masks the acidic proton, potentially altering the compound's solubility and membrane permeability. Once absorbed, endogenous esterase enzymes would cleave the ester bond, releasing the active this compound at the desired site of action. This approach is common for improving the bioavailability of drugs containing hydroxyl or carboxyl groups. pharmacologycanada.org

Double Prodrugs : More complex strategies, like the "double prodrug" approach used for the anticoagulant Dabigatran etexilate, could also be considered. nih.govresearchgate.net This involves multiple modifications that are sequentially cleaved in vivo to release the active drug.

Targeted Delivery : Prodrugs can be designed to be activated by specific enzymes that are overexpressed at a target site, although this is more common in fields like oncology. For anticoagulants, the primary goal is typically to improve oral bioavailability and modulate the pharmacokinetic profile. nih.govmdpi.com

Designing a successful prodrug for this compound would require a thorough understanding of its metabolic pathways to ensure that the prodrug is efficiently converted to the active form without generating toxic byproducts.

Impurity profiling and control strategies in this compound synthesis.

The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, ensuring the quality, safety, and efficacy of the final drug product. pharmaknowledgeforum.com For this compound, a coumarin-based anticoagulant, a robust impurity control strategy is essential. This involves understanding the potential impurities that can arise during synthesis, developing analytical methods for their detection, and implementing control measures to keep them within acceptable limits. While specific research detailing the impurity profile of this compound is not extensively published, potential impurities and control strategies can be inferred from the synthesis of structurally related coumarin anticoagulants, such as warfarin and acenocoumarol, and their common synthetic precursors. mdpi.comnih.gov

The synthesis of coumarin derivatives like this compound often involves starting materials such as 4-hydroxycoumarin and a suitable Michael acceptor. mdpi.comresearchgate.net For this compound specifically, (2-Chloroethyl)benzene is cited as a key starting material. pharmaffiliates.com Impurities can be introduced from these raw materials or generated as by-products during the chemical reactions.

Potential Impurities in this compound Synthesis

Impurities in the final this compound API can originate from several sources:

Starting Materials: Unreacted starting materials like 4-hydroxycoumarin and (2-Chloroethyl)benzene can persist in the final product if not completely removed. Impurities already present in these raw materials can also carry through the synthesis. For instance, 4-hydroxycoumarin is itself listed as an impurity in pharmacopoeial standards for related drugs like Warfarin Sodium. nih.gov

Reaction By-products: Side reactions occurring during the synthesis can generate structurally related impurities. In syntheses involving Michael addition to 4-hydroxycoumarin, various by-products can form depending on the reaction conditions. mdpi.comresearchgate.net

Intermediates: Synthetic intermediates that are not fully converted to the final product represent another class of potential impurities.

Degradation Products: this compound may degrade under certain conditions (e.g., exposure to heat, light, or incompatible pH), leading to the formation of degradation products. Coumarin rings are generally stable, but the side chain may be susceptible to degradation. nih.gov

Based on the general synthesis of related 4-hydroxycoumarin derivatives, a profile of potential process-related impurities can be postulated.

Table 1: Potential Impurities in this compound Synthesis

| Impurity Name | Potential Source | Classification |

|---|---|---|

| 4-Hydroxycoumarin | Unreacted starting material | Process Impurity |

| (2-Chloroethyl)benzene | Unreacted starting material | Process Impurity |

| Dimerization Products | Side reaction of starting materials or intermediates | Process Impurity |

| Isomeric By-products | Non-selective reaction pathways | Process Impurity |

| Oxidation Products | Degradation of API or intermediates | Degradant |

Impurity Profiling and Analytical Methods

Impurity profiling is the systematic identification, characterization, and quantification of all potential impurities in an API. researchgate.net This process is crucial for establishing a comprehensive control strategy. The primary analytical tool for evaluating impurities in APIs is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector for identification. grace.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying known and unknown impurities in drug substances. researchgate.net A well-developed HPLC method can separate this compound from its potential process-related impurities and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. By providing the mass-to-charge ratio of an impurity, LC-MS, particularly with high-resolution mass spectrometry (HRMS), can help elucidate its chemical structure. nih.govscirp.org Stereoselective LC-MS/MS methods are also employed for chiral compounds like acenocoumarol to quantify individual enantiomers, which can have different potencies. scirp.org

Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents or volatile starting materials. grace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities once they have been isolated. grace.com

The validation of these analytical methods is required to ensure they are accurate, precise, specific, and robust for their intended purpose of impurity control. researchgate.net

Control Strategies

An effective impurity control strategy integrates controls throughout the manufacturing process, from raw materials to the final API. pharmaknowledgeforum.comscientificupdate.com

Raw Material Control: The quality of starting materials is fundamental. pharmaknowledgeforum.com Sourcing high-purity 4-hydroxycoumarin and (2-Chloroethyl)benzene and establishing specifications for known and potential impurities in these materials is the first line of defense.

Process Optimization and Control: Understanding how reaction parameters affect the impurity profile is key. grace.com

Stoichiometry: Precise control of the ratio of reactants can minimize unreacted starting materials and the formation of certain by-products. researchgate.net

Temperature: Overheating or insufficient cooling can lead to side reactions or degradation. Defining critical process parameters (CPPs) like temperature is essential. grace.com

Reaction Time: Ensuring the reaction goes to completion without allowing for significant degradation or side-product formation is critical.

Purification Techniques: The removal of impurities from the crude product is a crucial step. pharmaknowledgeforum.com

Crystallization: This is a common and effective method for purifying solid APIs like this compound. The choice of solvent and control of cooling rates can significantly impact purity. researchgate.net

Chromatography: For impurities that are difficult to remove by crystallization, preparative chromatography may be employed, although it is often a more costly option for large-scale manufacturing. researchgate.net

Specification Setting: Based on the impurity profile and toxicological data (where applicable), specifications are set for the final API. These specifications define the acceptable limit for each identified impurity and for total impurities. ijnrd.org

Table 2: Summary of Control Strategies for this compound Synthesis

| Control Point | Strategy | Rationale |

|---|---|---|

| Raw Materials | Qualification of suppliers; setting specifications for starting materials. | To prevent the introduction of impurities at the start of the process. pharmaknowledgeforum.com |

| Synthesis | Optimization of reaction parameters (temperature, pressure, time, stoichiometry). | To minimize the formation of process-related impurities and by-products. grace.com |

| Work-up & Isolation | Development of controlled procedures for quenching, extraction, and isolation. | To prevent degradation of the API and remove some impurities. |

| Purification | Implementation of a robust crystallization or chromatographic purification step. | To effectively remove impurities to meet the required specification. pharmaknowledgeforum.com |

| Final Product | Setting and justifying specifications for known, unknown, and total impurities. | To ensure the final API is of high and consistent quality. ijnrd.org |

By integrating these strategies, manufacturers can ensure a consistent and high-purity supply of this compound, meeting the stringent requirements of regulatory authorities. The development of a comprehensive impurity control strategy relies on a deep understanding of the synthetic process and the application of advanced analytical techniques. grace.comscientificupdate.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Acenocoumarol |

| (2-Chloroethyl)benzene |

| This compound |

| 4-Hydroxycoumarin |

| Warfarin |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of key pharmacophores responsible for Clocoumarol's biological activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For 4-hydroxycoumarin (B602359) anticoagulants like this compound, the biological activity is primarily its ability to inhibit the enzyme Vitamin K epoxide reductase (VKORC1). pensoft.netwu.ac.th The elucidation of the key pharmacophoric features is derived from the analysis of the binding mode of its structural analogs, such as acenocoumarol (B605123), within the active site of VKORC1. biorxiv.org

The core pharmacophore for this class of compounds consists of:

The 4-hydroxycoumarin nucleus: This scaffold is critical. The hydroxyl group at position 4 and the carbonyl group at position 2 are key hydrogen bond donors and acceptors, respectively. They form crucial hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the molecule in the correct orientation. biorxiv.org

An acidic proton: The proton on the 4-hydroxyl group is acidic, allowing the molecule to exist as an anion at physiological pH, which can be crucial for binding.

A hydrophobic substituent at position 3: The bulky, hydrophobic group at the C3 position is essential for establishing strong van der Waals and hydrophobic interactions within a lipophilic pocket of the binding site. In this compound, this is the p-(2-chloroethyl)-alpha-propylbenzyl group. medkoo.com This group significantly contributes to the binding affinity and potency.

Aromatic Rings: The benzene (B151609) ring of the coumarin (B35378) core and the phenyl ring in the C3-substituent engage in pi-pi stacking interactions with aromatic amino acid residues like tyrosine (Tyr) and phenylalanine (Phe) in the active site, further stabilizing the ligand-protein complex. biorxiv.org

These features collectively ensure that this compound can fit effectively and bind with high affinity to the VKORC1 active site, preventing the binding of its natural substrate, Vitamin K.

Quantitative Structure-Activity Relationship (QSAR) modeling of this compound and its derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.comnih.gov A QSAR model can predict the activity of newly designed, unsynthesized molecules, thereby streamlining the drug discovery process. youtube.com

While specific QSAR studies focusing exclusively on this compound are not prevalent in public literature, the principles are widely applied to coumarin derivatives for various therapeutic targets. researchgate.netnih.gov A typical QSAR study on this compound and its analogs would involve the following steps:

Data Set Generation: A series of this compound derivatives would be synthesized with systematic variations, for example, by changing substituents on the phenyl ring or altering the length of the alkyl chain. Their inhibitory activity against VKORC1 would be measured experimentally (e.g., as IC₅₀ values).

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These are numerical values that represent different physicochemical properties of the molecules.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the biological activity. chemmethod.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

The resulting model could take a form like: Log(1/IC₅₀) = c₁(Descriptor A) + c₂(Descriptor B) - c₃*(Descriptor C) + ... + constant

This equation allows researchers to understand which properties are positively or negatively correlated with activity, providing a clear rationale for designing more potent inhibitors.

| Descriptor Type | Descriptor Example | Physicochemical Property Represented | Potential Impact on Activity |

|---|---|---|---|

| Electronic | Atomic Charges (e.g., qC4) | Distribution of electrons in the molecule | Influences hydrogen bonding and electrostatic interactions with the target protein. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity or hydrophobicity of the molecule | Crucial for crossing cell membranes and for hydrophobic interactions in the binding pocket. youtube.com |

| Steric/Topological | Molecular Weight (MW) | Size and mass of the molecule | Affects how well the molecule fits into the binding site. |

| Steric/Topological | Molar Refractivity (MR) | Molar volume and polarizability of the molecule | Relates to the volume of the molecule and its potential for van der Waals interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Computational chemistry and molecular modeling studies of this compound

Computational chemistry and molecular modeling are indispensable tools for studying molecules like this compound at an atomic level. nih.gov These methods provide insights that are often difficult or impossible to obtain through experimental means alone. Molecular modeling encompasses a range of techniques, including QSAR, docking, and molecular dynamics, to simulate and predict the behavior and properties of molecules. nih.gov

For this compound, these studies are primarily aimed at understanding its interaction with its biomolecular target, VKORC1. pensoft.net By building a three-dimensional model of this compound and the VKORC1 active site, researchers can visualize their interaction, predict binding affinity, and rationalize the effects of structural modifications. For instance, molecular modeling of related cythis compound derivatives has been used to reveal how they occupy the binding site of the COX-2 enzyme, highlighting specific hydrogen bonds that contribute to their selectivity. nih.gov Similar approaches are applied to this compound to understand its inhibitory action on VKORC1.

Molecular dynamics simulations of this compound and its interactions with biomolecular targets

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation provides a virtual "movie" of molecular interactions, revealing the dynamic nature of a ligand-protein complex. frontiersin.org

For this compound, an MD simulation would typically involve:

System Setup: The docked complex of this compound bound to VKORC1 is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The forces on every atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. This process is repeated millions of times to simulate the system's behavior over nanoseconds or even microseconds. nih.gov

Analysis: The resulting trajectory is analyzed to understand the stability of the complex, the persistence of key interactions (like hydrogen bonds), and the flexibility of different parts of the protein and the ligand.

MD simulations can reveal whether the initial docked pose is stable, identify conformational changes in the protein upon ligand binding, and quantify the binding free energy, which is a measure of binding affinity. frontiersin.orgyoutube.com

| Parameter | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein's backbone atoms from their initial position over time. | Indicates the overall stability of the protein structure during the simulation. A stable RMSD suggests the complex has reached equilibrium. frontiersin.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible and rigid regions of the protein. High RMSF in the binding site may indicate induced fit. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Determines the stability and importance of specific hydrogen bonds for maintaining the binding mode. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes (unfolding or compacting) upon ligand binding. |

Conformational analysis of this compound and its impact on molecular recognition

Conformational analysis involves the study of the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. The specific conformation, or 3D shape, of a drug molecule is critical for it to be recognized by and bind to its target receptor. nih.gov

This compound is a flexible molecule, primarily due to the single bond connecting the C3 atom of the coumarin ring to the chiral carbon of the propylbenzyl substituent. Rotation around this bond and others within the side chain allows this compound to exist in numerous conformations. However, only a specific, low-energy conformation, often termed the "bioactive conformation," will fit optimally into the binding site of VKORC1.

Computational methods are used to perform conformational analysis by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. This process identifies the most stable, low-energy conformations. Understanding the preferred conformation of this compound is essential for interpreting SAR data and for designing rigid analogs that are "locked" in the bioactive conformation, which can lead to increased potency and selectivity.

Ligand-protein docking studies to predict binding modes and affinities

Ligand-protein docking is a molecular modeling technique used to predict the preferred orientation and binding mode of a ligand (like this compound) within the active site of a target protein (like VKORC1). nih.govresearchgate.net Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them, with the best score representing the most likely binding pose. nih.gov

Docking studies of this compound into the crystal structure of human VKORC1 (e.g., PDB ID: 6WV4) can predict the specific molecular interactions that stabilize the complex. biorxiv.org Based on studies of the closely related anticoagulant acenocoumarol, the following interactions for this compound are predicted: biorxiv.org

Hydrogen Bonding: The 4-hydroxyl group of the coumarin ring is predicted to form a hydrogen bond with the side chain of an asparagine residue (e.g., ASN222), while the C2-carbonyl oxygen can interact with a serine residue (e.g., SER165).

Pi-Pi Stacking: The coumarin's benzene ring and the phenyl ring of the substituent are positioned to form favorable pi-pi stacking interactions with aromatic residues like tyrosine (e.g., TYR281) and phenylalanine (e.g., PHE197).

Hydrophobic Interactions: The propyl and chloroethyl portions of the side chain settle into a hydrophobic pocket of the active site, making contact with nonpolar residues such as leucine (B10760876) (e.g., LEU169) and isoleucine (e.g., ILE265).

These predicted interactions provide a structural hypothesis for this compound's inhibitory mechanism and serve as a foundation for designing derivatives with improved binding affinity.

| This compound Functional Group | VKORC1 Amino Acid Residue | Type of Interaction | Predicted Role in Binding |

|---|---|---|---|

| 4-Hydroxyl Group (-OH) | ASN222 | Hydrogen Bond | Anchors the coumarin core in the active site. |

| 2-Carbonyl Group (C=O) | SER165 | Hydrogen Bond | Orients and stabilizes the coumarin ring. |

| Coumarin Benzene Ring | TYR281 | Pi-Pi Stacking | Contributes to binding affinity through favorable aromatic interactions. |

| Substituent Phenyl Ring | PHE197 | Pi-Pi Stacking | Further stabilizes the ligand within the hydrophobic pocket. |

| Propyl and Chloroethyl Groups | LEU169, ILE265 | Hydrophobic/van der Waals | Maximizes occupancy of the hydrophobic binding pocket, enhancing affinity. |

Pharmacological and Biochemical Investigations Preclinical Focus

Molecular and Cellular Mechanisms of Action

Clocoumarol is classified as a 4-hydroxycoumarin (B602359) anticoagulant, a class of compounds whose primary molecular target is well-established. ontosight.aiwho.int The principal target for this compound is the enzyme Vitamin K epoxide reductase complex 1 (VKORC1). ontosight.aiontosight.aimims.com This identification is based on its mechanism as a vitamin K antagonist, which is characteristic of the coumarin (B35378) class of drugs. ontosight.aimims.com

The validation of VKORC1 as the definitive target for coumarin derivatives is strongly supported by extensive research on analogous compounds like acenocoumarol (B605123) and warfarin (B611796). ontosight.aipharmgkb.orgnih.gov These agents all exert their anticoagulant effects by inhibiting VKORC1. ontosight.aipharmgkb.org Further validation comes from pharmacogenetic studies demonstrating that polymorphisms in the VKORC1 gene significantly alter patient response to these drugs, directly linking the enzyme to the drug's efficacy. nih.govijmrhs.com The International Nonproprietary Name (INN) stem "-coumarol" itself signifies that the substance is a vitamin K antagonist anticoagulant, confirming its classification and associated mechanism of action. who.int

This compound modulates the vitamin K cycle, a critical biochemical pathway for hemostasis. ontosight.ai By inhibiting its target enzyme, VKORC1, this compound blocks the conversion of vitamin K epoxide back to its biologically active, reduced form, vitamin K quinone and hydroquinone. ontosight.aiontosight.ai This reduced form of vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase.

The inhibition of VKORC1 by this compound leads to a depletion of reduced vitamin K, which in turn prevents the post-translational gamma-carboxylation of specific glutamic acid residues in several key proteins. ontosight.aimims.com This carboxylation is crucial for the calcium-binding ability and subsequent biological activity of these proteins. The primary proteins affected are the vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. ontosight.aiontosight.aimims.com The resulting under-carboxylated proteins are functionally inactive, leading to a decrease in their concentration in the circulation and a reduction in the blood's ability to clot. ontosight.aidrugbank.com

This compound functions as a direct inhibitor of the Vitamin K Epoxide Reductase Complex 1 (VKORC1). ontosight.aimims.com This inhibition is the cornerstone of its anticoagulant effect. By targeting VKORC1, this compound prevents the regeneration of active vitamin K, which is necessary for the synthesis of functional clotting factors. mims.com

The clinical and biochemical effects of this enzyme inhibition are profoundly influenced by genetic variations within the VKORC1 gene. nih.govpharmgkb.org Polymorphisms, such as the -1639G>A variant, are associated with decreased expression of the VKORC1 enzyme. ijmrhs.com Individuals with such variants exhibit increased sensitivity to coumarin anticoagulants because a lower dose of the drug is required to achieve the same level of enzyme inhibition and therapeutic effect. ijmrhs.compharmgkb.org This genetic link underscores the specificity and criticality of the this compound-VKORC1 interaction.

| Parameter | Description | Reference |

|---|---|---|

| Target Enzyme | Vitamin K Epoxide Reductase Complex 1 (VKORC1) | ontosight.aiontosight.aimims.com |

| Mechanism of Inhibition | Blocks the reduction of vitamin K epoxide to active vitamin K, preventing the gamma-carboxylation of vitamin K-dependent clotting factors. | ontosight.aimims.com |

| Affected Proteins | Factors II, VII, IX, X, and Proteins C & S. | ontosight.aiontosight.ai |

| Genetic Modulators of Inhibition | Polymorphisms in the VKORC1 gene (e.g., -1639G>A) alter enzyme expression and sensitivity to the inhibitor. | ijmrhs.com |

Preclinical investigations using the closely related coumarin, acenocoumarol, suggest that these compounds can modulate cellular signaling pathways, particularly those related to the immune response. nih.gov In in vitro studies with phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMC), acenocoumarol was found to dose-dependently suppress signaling cascades that lead to the production of the pro-inflammatory cytokines interferon-γ (IFN-γ) and tumor necrosis factor α (TNF-α). nih.gov

Furthermore, in a different cell model using lipopolysaccharide (LPS)-stimulated myelomonocytic THP1-Blue cells, acenocoumarol was observed to cause a super-induction of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) dependent reporter gene expression. nih.gov This suggests a complex, context-dependent interaction with the NF-κB signaling pathway, which is a central regulator of inflammation. nih.gov

In vitro studies on acenocoumarol provide insight into how this compound may modulate gene expression and protein synthesis. In stimulated PBMC, acenocoumarol dose-dependently suppressed the synthesis and release of IFN-γ and TNF-α proteins. nih.gov

Additionally, acenocoumarol was shown to inhibit tryptophan breakdown in both PHA-stimulated PBMC and IFN-γ-stimulated Caco-2 intestinal cells. nih.gov This effect is likely due to the modulation of the enzyme indoleamine 2,3-dioxygenase (IDO), the expression of which is induced by IFN-γ. nih.gov At the molecular level, the primary target of this compound, VKORC1, is itself subject to modulation. Genetic polymorphisms in the promoter region of the VKORC1 gene can lead to a significant decrease in its expression, which directly impacts the cellular response to the drug. ijmrhs.com

| Cell Model | Stimulant | Observed Effect | Reference |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMC) | Phytohemagglutinin (PHA) | Dose-dependent suppression of IFN-γ and TNF-α protein synthesis. | nih.gov |

| PBMC & Caco-2 cells | PHA / IFN-γ | Dose-dependent inhibition of tryptophan breakdown (implying modulation of IDO activity/expression). | nih.gov |

| THP1-Blue cells | Lipopolysaccharide (LPS) | Super-induction of NF-κB dependent reporter gene expression. | nih.gov |

The primary molecular interaction of this compound is with its target enzyme, VKORC1, which it inhibits. ontosight.aimims.com Beyond its target enzyme, a significant molecular interaction for coumarin anticoagulants occurs with plasma proteins. nih.gov Studies on the related compound warfarin show that it binds almost exclusively to the albumin fraction of plasma proteins. nih.gov This interaction is characterized by a single, strong binding site and several secondary sites with lower affinity. nih.gov The binding of another related coumarin, acenocoumarol, to plasma proteins is extensive, at approximately 99%. mims.com

This high degree of protein binding is a critical factor in the drug's disposition, as it influences the concentration of free, active drug available to interact with VKORC1 in the liver. nih.govnih.gov The interaction is reversible and plays a major role in determining the pharmacodynamic characteristics of the compound. nih.gov

Preclinical Pharmacokinetics and Metabolism Research of this compound

This section details the preclinical investigations into the pharmacokinetic and metabolic profile of the anticoagulant compound this compound. The research primarily focuses on in vitro and animal models to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption, Distribution, Metabolism, and Excretion (ADME) studies in in vitro and animal models.

Preclinical research on this compound has utilized both in vitro and in vivo models to understand its metabolic fate. In vitro studies have been conducted using NADPH-fortified rat liver microsome systems, a standard model for investigating the metabolism of foreign compounds. rsc.org These preparations contain the necessary enzymes, primarily cytochrome P450s, to process xenobiotics.

In vivo data is derived from studies in rats, where this compound was administered to investigate its biological effects, providing a context for its action within a whole-organism system. grafiati.com For instance, research on the inhibition of ellagic acid-induced thrombocytopenia involved the administration of this compound to rats, confirming its activity in an animal model. grafiati.com

Identification of metabolic pathways and key metabolites (e.g., cytochrome P450-mediated metabolism).

The metabolism of this compound has been specifically investigated using a rat liver microsomal system. rsc.org These in vitro studies successfully isolated and identified metabolites of the parent compound.

Initial research identified three metabolites, designated as (59), (60), and (61). rsc.org A key finding from this study was that these isolated metabolites exhibited no anticoagulant activity. rsc.org Subsequent in vitro metabolism studies identified two additional metabolites. medkoo.com This indicates that this compound undergoes biotransformation to produce several derivatives, which are pharmacologically inactive with respect to anticoagulation. The involvement of an NADPH-fortified system strongly suggests that the metabolism is mediated by oxidative enzymes, such as the cytochrome P450 (CYP450) system. rsc.org

Table 1: Summary of In Vitro Metabolism Studies of this compound

| Preclinical Model | Key Findings | Activity of Metabolites | Reference |

|---|---|---|---|

| NADPH-fortified rat-liver microsome system | Isolation of three metabolites (designated 59, 60, and 61). | No anticoagulant activity was observed. | rsc.org |

| In vitro metabolism study | Identification of two additional metabolites. | Not specified. | medkoo.com |

Plasma protein binding research in animal models and in vitro.

Information regarding the plasma protein binding characteristics of this compound in animal models or in vitro systems was not available in the searched scientific literature.

Species differences in metabolism and pharmacokinetics derived from preclinical comparative studies.

The available preclinical data on this compound metabolism is limited to studies using rat models (in vivo) and rat liver microsomes (in vitro). rsc.orggrafiati.com No comparative pharmacokinetic or metabolic studies involving other species were found in the search results. Therefore, an assessment of species-specific differences cannot be made at this time.

Pharmacokinetic modeling and simulation using preclinical data.

The conducted search of scientific literature did not yield any studies involving pharmacokinetic modeling or simulation based on preclinical data for this compound.

Preclinical Pharmacodynamics and Biological Activity

Preclinical investigations into the pharmacodynamics of this compound have primarily centered on its effects as an anticoagulant, while also exploring other potential biological activities. These studies, conducted in various in vitro and animal models, have been instrumental in characterizing its pharmacological profile before any consideration for clinical use.

Anticoagulant activity in in vitro and animal models (e.g., rodent thrombosis models)

The anticoagulant properties of coumarin derivatives, including this compound, are well-established. patsnap.com In experimental animal models, acenocoumarol, a closely related compound, has demonstrated potent anticoagulant effects. ijpp.com Studies in dogs showed that acenocoumarin was significantly more potent than ethylbiscoumacetate, with a slower onset but much longer duration of action. ijpp.com The primary mechanism for this anticoagulant action is attributed to the induction of hypoprothrombinemia. ijpp.com

In vitro studies using plasma have also been employed to assess anticoagulant effects, typically by measuring the prothrombin time (PT). researchgate.net The anticoagulant activity of the enantiomers of acenocoumarol has been investigated in rats, highlighting the stereoisomerism can influence pharmacological activity. nih.gov

A study investigating the metabolism of this compound by rat liver microsomes provides indirect evidence of its activity in a preclinical model system. researchgate.net Furthermore, glycosaminoglycans from Apostichopus japonicus have been shown to possess both anticoagulant and antithrombotic activity in vitro and in vivo, acting through inhibition of coagulation factors. nih.gov

| Model System | Compound | Observed Effect | Reference |

| Dogs | Acenocoumarin | 60 times more potent than ethylbiscoumacetate, longer duration of action. | ijpp.com |

| Rats | Acenocoumarol enantiomers | Investigated anticoagulant activity. | nih.gov |

| Rat Liver Microsomes | This compound | Metabolism of the compound was studied. | researchgate.net |

Investigation of other observed biological activities (e.g., anti-inflammatory, anti-platelet) in in vitro or animal models

Beyond its anticoagulant effects, this compound and related compounds have been investigated for other biological activities. Acenocoumarol has been shown to exert anti-inflammatory effects in RAW 264.7 murine macrophage cells. mdpi.com It significantly decreased the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) (PG)E2, tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in lipopolysaccharide (LPS)-stimulated cells. mdpi.com

The anti-platelet activity of coumarins has also been a subject of research. nih.gov Platelets play a key role in the development of atherosclerotic cardiovascular disease by releasing proinflammatory agents upon activation. nih.gov Some studies have explored the effects of acenocoumarol on platelet growth factors, although the results have been modest and were observed in studies with small sample sizes. painphysicianjournal.com The anti-inflammatory activity of esculetin, another coumarin derivative, is well-documented and involves mechanisms like inhibiting the release of ICAM-1 and reducing NO and PGE2 levels. nih.gov

| Biological Activity | Compound/Model | Key Findings | Reference |

| Anti-inflammatory | Acenocoumarol in RAW 264.7 cells | Decreased NO, PGE2, TNF-α, IL-6, and IL-1β production. | mdpi.com |

| Anti-platelet | Coumarins | Inhibition of platelet aggregation. | nih.gov |

| Anti-platelet | Acenocoumarol | Modest effect on platelet growth factors. | painphysicianjournal.com |

Establishment of dose-response relationships in preclinical models

Establishing a clear dose-response relationship is a critical aspect of preclinical evaluation. For acenocoumarol, studies in dogs demonstrated a dose-dependent hypoprothrombinemic action. ijpp.com Administration of graded doses (0.4 mg/kg, 0.8 mg/kg, and 1.2 mg/kg) resulted in corresponding anticoagulant effects. ijpp.com When administered on consecutive days, a cumulative effect was observed. ijpp.com

Pharmacogenetic studies have highlighted the significant inter-individual variability in the dose required for stable anticoagulation, which is influenced by genetic factors. nih.govnih.gov While these are clinical studies, the underlying principles of dose-response are rooted in preclinical findings. The no-observed-effect level (NOEL) and no-observed-adverse-effect level (NOAEL) for ellagic acid, a related phenolic compound, were determined in a 90-day subchronic toxicity study in rats, providing an example of how dose-response is established in preclinical toxicology. researchgate.net

Mechanistic insights into observed preclinical biological effects

The primary mechanism of anticoagulant action for this compound and other 4-hydroxycoumarin derivatives is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme. patsnap.compatsnap.comdrugbank.com This inhibition prevents the reduction of vitamin K to its active form, which is a necessary cofactor for the carboxylation and activation of vitamin K-dependent clotting factors II, VII, IX, and X. patsnap.compatsnap.comdrugbank.com By inhibiting VKOR, acenocoumarol leads to a decrease in the synthesis of these active clotting factors, thereby slowing the coagulation cascade. patsnap.com

The anti-inflammatory mechanism of acenocoumarol has been linked to the suppression of the NF-κB and MAPK signaling pathways. mdpi.com It inhibits the phosphorylation of MAPKs (JNK, p38 MAPK, and ERK) and the subsequent nuclear translocation of NF-κB. mdpi.com This, in turn, reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2. mdpi.com

Application of cell-based assays for activity screening

Cell-based assays are valuable tools for screening the activity of compounds like this compound. A cell-based VKOR activity assay has been developed to evaluate the efficacy of oral anticoagulants. nih.govnih.gov This assay utilizes HEK293 cells with the endogenous VKOR function ablated and has been used to compare the efficacy of different anticoagulants, showing acenocoumarol to be highly efficient. nih.govnih.gov

RAW 264.7 macrophage cells have been used as a model to investigate the anti-inflammatory properties of acenocoumarol. mdpi.com Additionally, Caco-2 cells have been used in studies of other compounds to assess absorption and transport across the intestinal barrier. nih.gov Cell-based assays have also been used to study the effects of coumarins on platelet aggregation in platelet-rich plasma (PRP). nih.gov

| Assay Type | Purpose | Key Findings | Reference |

| Cell-based VKOR activity assay | Evaluate anticoagulant efficacy | Acenocoumarol is a highly efficient VKOR inhibitor. | nih.govnih.gov |

| RAW 264.7 macrophage assay | Investigate anti-inflammatory activity | Acenocoumarol suppresses pro-inflammatory mediators. | mdpi.com |

| Platelet-rich plasma (PRP) assay | Assess anti-platelet activity | Coumarins can inhibit platelet aggregation. | nih.gov |

Analytical Methodologies for Clocoumarol and Its Metabolites

Chromatographic techniques for quantification in biological matrices (preclinical) and chemical purity assessment

Chromatographic methods have been essential for the preclinical study of Clocoumarol, particularly in separating the parent compound from its metabolites and degradation products. Early research focused on its behavior in biological systems, such as rat liver microsomes, which necessitated robust separation techniques. liverpool.ac.uknih.govrsc.orggoogle.com

High-Performance Liquid Chromatography (HPLC) and its variants (e.g., RP-HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS)

The use of Gas/Liquid Chromatography (GLC) has been reported in the context of in vitro metabolism studies of this compound. liverpool.ac.uk These early studies, often documented in theses, laid the groundwork for understanding the biotransformation of the compound. While GC and MS were used individually or in combination for related compounds in these studies, specific GC-MS protocols optimized for the analysis of this compound in biological matrices or for purity assessment are not detailed in the available literature. google.comscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the modern gold standard for the sensitive and specific quantification of anticoagulants in biological samples. medchemexpress.comscirp.org Extensive validated methods exist for numerous coumarin (B35378) and direct oral anticoagulants. medchemexpress.comscirp.orgnih.gov Despite this, a thorough literature search did not uncover any published LC-MS/MS methods developed specifically for the quantification of this compound.

Chiral analytical methods for enantiomeric separation and quantification

This compound possesses a chiral center, meaning it exists as two enantiomers. The differential pharmacological activity between enantiomers is a well-documented phenomenon for other coumarin anticoagulants like acenocoumarol (B605123) and warfarin (B611796). nih.govscirp.org Consequently, chiral analytical methods, often employing specialized HPLC columns, are critical for stereoselective pharmacokinetic and pharmacodynamic studies. scirp.orgnih.gov However, there are no specific published analytical methods dedicated to the enantiomeric separation and individual quantification of this compound's R- and S-enantiomers.

Spectroscopic methods for structural elucidation and purity assessment (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques have been indispensable for the structural elucidation of this compound's metabolites and degradation products. Foundational research on the in vitro metabolism of this compound successfully isolated and identified several metabolites, a process that would have relied heavily on spectroscopic analysis. rsc.orggoogle.commedkoo.com

Specifically, ¹H-NMR spectroscopy and mass spectrometry (MS), with electron ionization at 70eV, were noted as being used in metabolism studies of this compound. liverpool.ac.ukscispace.com These methods were crucial in identifying the chemical structures of metabolites formed by rat liver microsomes. nih.govrsc.orggoogle.com Similarly, the characterization of degradation products would necessitate such spectroscopic analysis to confirm their structures. scispace.comnih.gov Despite these applications, detailed public archives of NMR, IR, or UV-Vis spectra and specific mass spectral fragmentation patterns for this compound are not widely available.

Electrochemical methods for detection and analysis

Electrochemical methods, such as voltammetry, can be applied to the analysis of electroactive compounds like many coumarin derivatives. These techniques offer alternative or complementary approaches to chromatographic and spectroscopic methods. A review of the scientific literature, however, did not yield any studies describing the application of electrochemical techniques for the detection or analysis of this compound.

Method validation strategies (accuracy, precision, linearity, limit of detection/quantification).

Method validation ensures that an analytical procedure is suitable for its intended purpose. certified-laboratories.com Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, linearity, and the limits of detection and quantification. cleaningvalidation.comresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. youtube.com It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percentage recovery. ijcpa.in For instance, in the validation of a spectrophotometric method for Acenocoumarol, a related coumarin, accuracy was determined by the standard addition method, with a mean percent recovery of 99.66% reported. researchgate.net Recovery studies are often performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). ijcpa.in

Precision evaluates the closeness of repeated measurements of the same sample. youtube.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. cleaningvalidation.com Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). cleaningvalidation.com For a UV spectrophotometric method for Acenocoumarol, the intra-day and inter-day precision were reported as 0.29% and 0.82% RSD, respectively. researchgate.net In a high-performance liquid chromatography (HPLC) method for fatal intoxications by coumarinic drugs, including Acenocoumarol, precision was reported with RSD values between 1.3% and 6.7%. nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve. researchgate.net A UV spectrophotometric method for Acenocoumarol demonstrated linearity in the concentration range of 3-18 µg/ml with a correlation coefficient of 0.996. researchgate.net An HPLC method for Nicoumalone (Acenocoumarol) showed linearity in the range of 48-112 µg/ml with an r² of 0.9986. ijcpa.in

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with accuracy and precision. certified-laboratories.comyoutube.comLimit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. certified-laboratories.comyoutube.com For a UV spectrophotometric method for Acenocoumarol, the LOD and LOQ were found to be 0.64 µg/ml and 1.94 µg/ml, respectively. researchgate.net

Table 1: Example Validation Parameters for an Acenocoumarol Analytical Method

| Parameter | Acceptance Criteria | Example Result |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.66% |

| Precision (RSD%) | ||

| - Repeatability (Intra-day) | ≤ 2% | 0.29% |

| - Intermediate (Inter-day) | ≤ 2% | 0.82% |

| Linearity (r²) | ≥ 0.995 | 0.996 |

| LOD | Reportable | 0.64 µg/ml |

| LOQ | Reportable | 1.94 µg/ml |

Development of bioanalytical assays for preclinical research.

Bioanalytical assays are essential for determining the concentration of a drug and its metabolites in biological matrices such as plasma, urine, and tissues. scirp.org These assays are critical in preclinical studies to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of a drug candidate. nih.gov

The development of bioanalytical assays for this compound and its metabolites in preclinical research would likely involve highly sensitive and selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scirp.org This is due to the low concentrations often encountered in biological samples and the need to differentiate the parent drug from its metabolites. nih.gov Several analytical methods have been reported for the determination of Acenocoumarol, a structurally similar compound, in biological fluids. researchgate.net

Key considerations for developing these assays include:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. nih.gov

Chromatographic Separation: Achieving good separation between the parent drug, its metabolites, and any endogenous components is crucial. This often involves optimizing the mobile phase composition, column type, and other chromatographic parameters. scirp.org

Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for the quantification of analytes at very low levels. scirp.org

Metabolite Identification: During preclinical studies, identifying major metabolites is important. HPLC coupled with UV detection has been used to determine the 6- and 7-hydroxylated metabolites of Acenocoumarol in urine. scirp.org

For novel biotherapeutics, the complexity of bioanalysis increases. For instance, with antibody-drug conjugates (ADCs), multiple assays are often needed to quantify the total antibody, the conjugated drug, and the free warhead. nih.gov While this compound is a small molecule, the principles of developing robust and validated bioanalytical methods remain the same, focusing on sensitivity, selectivity, accuracy, and precision to support preclinical development. nih.gov

Solid-state characterization techniques (e.g., X-ray diffraction, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)).

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Therefore, characterizing the solid form of a drug like this compound is a critical aspect of its development.

X-ray Diffraction (XRD) , particularly single-crystal XRD, is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. nih.govnih.gov Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of a material and can distinguish between different polymorphs, which are different crystalline forms of the same compound. liverpool.ac.uk The peak intensities in an XRD pattern can also be affected by the presence of other substances, a principle that has been used for quantitative analysis in some applications. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov DSC is widely used in the pharmaceutical industry to study the thermal properties of drugs and excipients. nih.gov It can be used to determine the melting point, purity, and polymorphism of a compound. nih.gov For example, different polymorphic forms of a drug will typically exhibit different melting points and heats of fusion when analyzed by DSC. The technique is also invaluable for studying drug-excipient compatibility and the interaction of drugs with biological membranes. nih.govnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. nih.gov It is used to study the thermal stability of a material and to quantify the loss of volatiles such as water or solvents. nih.gov TGA can provide information on decomposition patterns and the temperature at which a compound begins to degrade. nih.gov

The solid-state structure of coumarin anticoagulants like Warfarin and Sintrom (Acenocoumarol) has been investigated using techniques including 13C CP MAS NMR, which indicated their existence as cyclic hemiketals in the solid phase. researchgate.net A comprehensive solid-state characterization of this compound would involve a combination of these techniques to fully understand its crystalline structure, thermal behavior, and stability.

Table 2: Solid-State Characterization Techniques and Their Applications

| Technique | Principle | Information Obtained |

| X-ray Diffraction (XRD) | Measures the scattering of X-rays by the crystal lattice. | Crystalline structure, polymorphism, phase identification. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled. | Melting point, purity, polymorphism, thermal transitions. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Thermal stability, decomposition temperature, presence of volatiles. |

Advanced Research Topics and Emerging Methodologies

Application of '-omics' technologies (e.g., metabolomics, proteomics) in Clocoumarol research.

The application of '-omics' technologies, such as proteomics and metabolomics, represents a significant frontier in understanding the detailed molecular mechanisms of drugs like this compound. These high-throughput methods offer a systemic view of biological processes, moving beyond a single target to a network-level understanding of a drug's effects. mdpi.comworldscholarsreview.org

Proteomics in anticoagulant research allows for a deep dive into the protein interactions and post-translational modifications that occur following drug administration. For a coumarin (B35378) derivative, this could involve identifying not only the intended effects on vitamin K-dependent clotting factors but also uncovering off-target protein interactions that could inform its broader biological profile. Advanced proteomic approaches are crucial for identifying diagnostic markers of platelet activation and for aiding in the development of new antithrombotic drugs. nih.gov The anucleate nature of platelets simplifies mass spectrometry-based proteomics, making them an excellent model for studying the effects of anticoagulants. nih.govresearchgate.net

Metabolomics provides a functional readout of the physiological state of a biological system by analyzing low molecular weight metabolites. mdpi.com In the context of this compound, metabolomic studies could elucidate the complete metabolic fate of the compound, identify unique biomarkers of its anticoagulant effect, and reveal metabolic pathways that are altered by its activity. Integrative analysis of proteomics and metabolomics can provide a global overview of biological systems, helping to uncover interaction networks and modified pathways, which is essential for understanding the complete mechanism of action. mdpi.com

While specific multi-omics studies on this compound are not yet prominent in the literature, the methodologies are well-established for investigating thrombosis and the effects of other antithrombotic agents, providing a clear roadmap for future research into this compound. mdpi.com

Nanotechnology-based delivery systems research for this compound (preclinical/in vitro focus).

Nanotechnology-based drug delivery systems are being actively researched to overcome the limitations of conventional drug formulations, such as poor solubility and lack of target specificity. For coumarin-based compounds, which are often lipophilic, nanoformulations offer a promising strategy to enhance bioavailability and control drug release. nih.govbenthamscience.comuautonoma.cl Preclinical and in vitro research has focused on several types of nanocarriers for the delivery of anticoagulants and related molecules. mdpi.com

These systems are designed to improve therapeutic efficacy and reduce toxicity. mdpi.com The evaluation of these nanocarriers involves a range of in vitro assays, including assessments of their effects on plasma coagulation and platelet aggregation, to ensure their compatibility and performance before any in vivo consideration. researchgate.netresearchgate.netspringernature.com

Below is a table summarizing various nanotechnology platforms that have been studied in a preclinical or in vitro capacity for delivering anticoagulants or coumarin compounds, which could serve as models for this compound research.

| Nanocarrier Type | Composition | Investigated Compound(s) | Preclinical/In Vitro Findings |

| Polymeric Nanoparticles | Poly (lactide-co-glycolide) (PLGA) | Coumarin-6 | Formulated into a suppository base; showed sustained release over 168 hours and systemic distribution in animal models. nih.gov |

| Lipid Nanocapsules | Cationic lipids | Fondaparinux | Significantly increased oral bioavailability and improved the pharmacokinetic profile in a dose-dependent manner in rats. mdpi.com |

| Silver Nanoparticles (Ag NPs) | Silver, stabilized with galactose | Phenindione | Demonstrated the ability to slow the coagulation process, offering a potential method to modulate the activity of a potent anticoagulant. nih.gov |

| Liposomes | Phospholipid vesicles | Low-Molecular-Weight Heparin (LMWH) | Flexible liposomes (flexosomes) and ethosomes have been developed for transdermal delivery. mdpi.com |

These studies highlight the potential of nanotechnology to create more effective and versatile formulations for anticoagulants, a field of research directly applicable to this compound. mdpi.com

Co-crystallization and amorphous solid dispersion strategies for enhancing physicochemical properties (academic focus).

For poorly water-soluble drugs, a category that includes many coumarin derivatives, enhancing aqueous solubility and dissolution rate is a primary goal of pharmaceutical development. Co-crystallization and amorphous solid dispersions (ASDs) are two key academic strategies used to modify and improve these fundamental physicochemical properties without altering the chemical structure of the active pharmaceutical ingredient (API). rsc.orgmdpi.compharmacyjournal.inijpsr.com

Co-crystallization is a crystal engineering technique that combines the API with a benign, water-soluble molecule, known as a "coformer," into a single, multi-component crystal lattice. ijpsr.comnih.gov This approach can significantly improve solubility, dissolution rate, stability, and bioavailability. rsc.orgpharmacyjournal.iniosrphr.org The formation of co-crystals does not affect the pharmacological properties of the API but can enhance its physical and technical attributes. iosrphr.org

Amorphous Solid Dispersions (ASDs) involve dispersing the drug in its amorphous, non-crystalline state within a carrier matrix, typically a polymer. nih.govunpad.ac.id The amorphous form of a drug has a higher energy state compared to its crystalline form, which leads to enhanced apparent solubility and a faster dissolution rate. unpad.ac.idnih.govjneonatalsurg.com The polymer carrier serves to stabilize the drug against recrystallization, a primary challenge with amorphous forms, thereby maintaining the solubility advantage. nih.govnih.gov

| Strategy | Principle | Key Components | Primary Goal for a Coumarin Compound |

| Co-crystallization | Formation of a multi-component crystal with a defined stoichiometric ratio. ijpsr.com | API (e.g., this compound) and a Coformer (e.g., a pharmaceutically acceptable acid, amide, or alcohol). nih.gov | Enhance solubility and dissolution rate by creating a new crystalline form with improved properties. rsc.org |

| Amorphous Solid Dispersion (ASD) | Stabilizing the high-energy amorphous form of the drug within a solid carrier matrix. nih.gov | API (e.g., this compound) and a Polymer Carrier (e.g., PVP, HPMC). mdpi.com | Improve bioavailability by increasing the rate and extent of dissolution from a thermodynamically unstable state. nih.govjneonatalsurg.com |

These formulation strategies are at the forefront of academic pharmaceutical research and are highly relevant for improving the biopharmaceutical performance of compounds like this compound. researchgate.net

Comparative preclinical studies with other coumarin anticoagulants regarding mechanisms and biological effects.

This compound belongs to the family of 4-hydroxycoumarin (B602359) derivatives, which function as vitamin K antagonists (VKAs). youtube.com Their primary mechanism of action is the inhibition of the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, thereby exerting an anticoagulant effect. nih.govnih.gov

While all coumarins share this fundamental mechanism, their individual pharmacological profiles can differ significantly. Preclinical and clinical comparisons of widely used coumarins like warfarin (B611796), acenocoumarol (B605123), and phenprocoumon (B610086) have revealed important differences in their pharmacokinetics and pharmacogenetics. nih.govresearchgate.net